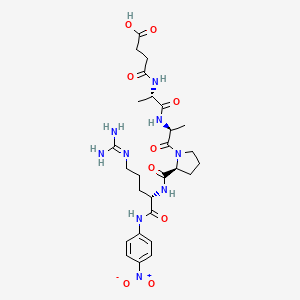

N-琥珀酰基-丙氨酰-丙氨酰-脯氨酰-精氨酰-对硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Suc-ala-ala-pro-arg-pna is widely used in scientific research for various applications:

作用机制

Target of Action

The primary targets of Suc-ala-ala-pro-arg-pna are enzymes such as alpha-chymotrypsin , fungal chymotrypsin-like serine protease , and peptidyl-prolyl cis/trans-isomerases (PPIases) . These enzymes play crucial roles in various biological processes, including protein degradation and folding .

Mode of Action

Suc-ala-ala-pro-arg-pna interacts with its targets by serving as a substrate . For alpha-chymotrypsin and fungal chymotrypsin-like serine protease, the compound is cleaved, yielding 4-nitroaniline . For PPIases, the compound undergoes cis-trans isomerization of its proline peptide bonds .

Biochemical Pathways

The action of Suc-ala-ala-pro-arg-pna primarily affects the proteolytic pathways and protein folding pathways . The cleavage of the compound by proteases like alpha-chymotrypsin leads to the breakdown of proteins, a crucial process in many biological functions . On the other hand, the isomerization catalyzed by PPIases affects protein folding, which is essential for the proper function of proteins .

Pharmacokinetics

It’s known that the compound is soluble in n,n-dimethylformamide (dmf) and dimethyl sulfoxide (dmso), which may influence its bioavailability .

Result of Action

The enzymatic cleavage of Suc-ala-ala-pro-arg-pna by proteases results in the formation of 4-nitroaniline . This process can be used to measure the activity of these enzymes . The isomerization of the compound by PPIases, on the other hand, influences the conformation and, consequently, the function of proteins .

Action Environment

The action of Suc-ala-ala-pro-arg-pna can be influenced by various environmental factors. For instance, the pH and the presence of certain solvents can affect the compound’s solubility and stability . Moreover, the compound’s interaction with its target enzymes can be influenced by factors such as temperature and the presence of other molecules .

生化分析

Biochemical Properties

Suc-ala-ala-pro-arg-pna interacts with a range of enzymes, proteins, and other biomolecules. It is known to be a substrate for enzymes such as chymotrypsin . The nature of these interactions often involves the cleavage of the peptide bond in the substrate, leading to the release of p-nitroaniline .

Cellular Effects

The effects of Suc-ala-ala-pro-arg-pna on cells and cellular processes are largely determined by the enzymes it interacts with. For instance, its interaction with chymotrypsin can influence cell function by modulating proteolytic activity .

Molecular Mechanism

Suc-ala-ala-pro-arg-pna exerts its effects at the molecular level through its interactions with enzymes. It acts as a substrate for these enzymes, undergoing enzymatic cleavage that leads to the release of p-nitroaniline . This process can influence enzyme activity, potentially leading to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Suc-ala-ala-pro-arg-pna can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

Suc-ala-ala-pro-arg-pna is involved in various metabolic pathways through its interactions with enzymes. These enzymes, along with any cofactors they may require, can influence metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Suc-ala-ala-pro-arg-pna typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The amino acids are coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of Suc-ala-ala-pro-arg-pna may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing the risk of human error .

化学反应分析

Types of Reactions

Suc-ala-ala-pro-arg-pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions involve the cleavage of peptide bonds within the substrate, resulting in the release of p-nitroaniline, which can be detected colorimetrically .

Common Reagents and Conditions

Enzymes: Trypsin, chymotrypsin, and other serine proteases.

Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at pH 7.4.

Temperature: Typically conducted at 37°C to mimic physiological conditions.

Major Products

The primary product of the hydrolysis of Suc-ala-ala-pro-arg-pna is p-nitroaniline, which exhibits a yellow color and can be quantified by measuring absorbance at 405 nm .

相似化合物的比较

Similar Compounds

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: Another synthetic peptide substrate used for detecting chymotrypsin activity.

N-Succinyl-Ala-Ala-Ala-p-nitroanilide: Used for measuring elastase activity.

Suc-Ala-Pro-p-nitroanilide: A substrate for prolyl endopeptidase activity.

Uniqueness

Suc-ala-ala-pro-arg-pna is unique in its specificity for trypsin and other serine proteases, making it a valuable tool for studying these enzymes. Its ability to release a colorimetric product upon hydrolysis allows for easy and accurate quantification of enzyme activity .

属性

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N9O9/c1-15(31-21(37)11-12-22(38)39)23(40)32-16(2)26(43)35-14-4-6-20(35)25(42)34-19(5-3-13-30-27(28)29)24(41)33-17-7-9-18(10-8-17)36(44)45/h7-10,15-16,19-20H,3-6,11-14H2,1-2H3,(H,31,37)(H,32,40)(H,33,41)(H,34,42)(H,38,39)(H4,28,29,30)/t15-,16-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCDPNOVUNAIPA-FVCZOJIISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39N9O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]-](/img/structure/B594325.png)

![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B594328.png)